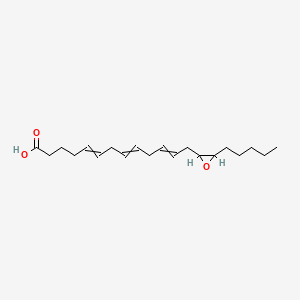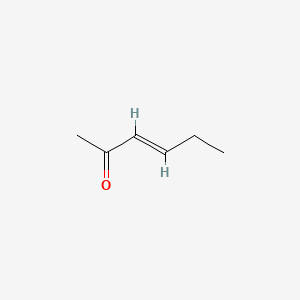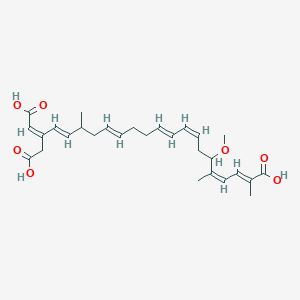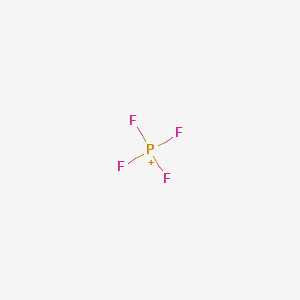
hydrogen dithionite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hydrogen dithionite, commonly known as sodium dithionite, is a white crystalline powder with a faint sulfurous odor. It is a powerful reducing agent widely used in various industrial and scientific applications. The compound is stable in dry air but decomposes in hot water and acidic solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium dithionite is produced industrially by the reduction of sulfur dioxide. One common method involves the use of zinc powder in a two-step process:
- (2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4)
- (\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2)
Another method employs sodium borohydride: (\text{NaBH}_4 + 8 \text{NaOH} + 8 \text{SO}_2 \rightarrow 4 \text{Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{H}_2\text{O}) .
Análisis De Reacciones Químicas
Types of Reactions
Sodium dithionite undergoes several types of reactions, primarily reduction reactions. It is known for its ability to reduce nitro groups to amino groups, which is a vital transformation in organic synthesis .
Common Reagents and Conditions
Sodium dithionite is often used in conjunction with other reagents such as sodium hydroxide and sulfur dioxide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from these reactions include amines from the reduction of nitro compounds and various heterocycles from reductive cyclization reactions .
Aplicaciones Científicas De Investigación
Sodium dithionite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium dithionite exerts its reducing effects involves the formation of a sodium sulfinate intermediate. This intermediate is stable under basic conditions but decomposes under acidic or neutral conditions to yield the final reduced product .
Comparación Con Compuestos Similares
Sodium dithionite is often compared with other reducing agents such as sodium sulfite, sodium sulfate, and sodium thiosulfate. While all these compounds serve as reducing agents, sodium dithionite is unique in its ability to reduce nitro groups to amino groups efficiently and under mild conditions .
Similar Compounds
- Sodium sulfite
- Sodium sulfate
- Sodium thiosulfate
Sodium dithionite stands out due to its strong reducing power and versatility in various chemical reactions.
Propiedades
Número CAS |
34175-11-6 |
|---|---|
Fórmula molecular |
HO4S2- |
Peso molecular |
129.14 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1 |
Clave InChI |
GRWZHXKQBITJKP-UHFFFAOYSA-M |
SMILES |
OS(=O)S(=O)[O-] |
SMILES canónico |
OS(=O)S(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)
![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)
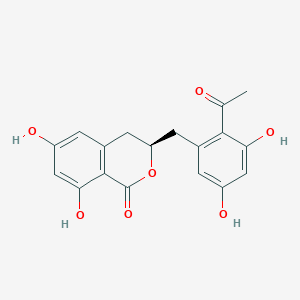
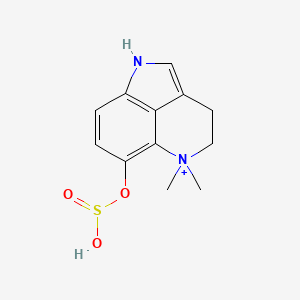

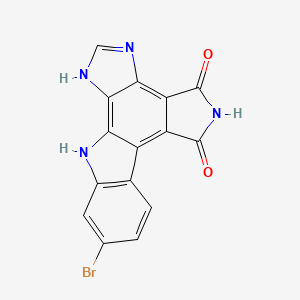
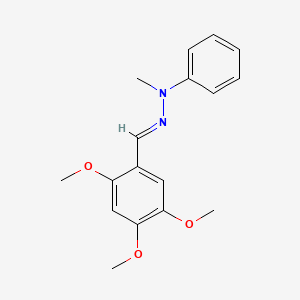
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
